

Spectroscopic Data and Analysis of Catharanthine Standard: A Technical Guide

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Compound of Interest

Compound Name: Catharanthine (Standard)

Cat. No.: B7765764

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data for the catharanthine standard, a key monoterpenoid indole alkaloid. The information presented herein is essential for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating the identification, characterization, and quantification of this important compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of catharanthine, aiding in its unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for the analysis of alkaloids. For catharanthine, both positive and negative ion modes provide valuable information.

Table 1: ESI-MS Data for Catharanthine

Ion Mode	Precursor Ion	Observed m/z
Positive	$[M+H]^+$	337.19, 337.4, 337.5
Negative	$[M-H]^-$	335.1768

Data compiled from multiple sources.

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS analysis of the protonated molecule $[M+H]^+$ provides characteristic fragment ions that are crucial for structural confirmation.

Table 2: Key MS/MS Fragmentation Data for Catharanthine ($[M+H]^+$)

Precursor Ion (m/z)	Fragment Ions (m/z)
337.4	144.2, 168.3

Note: The fragmentation pattern can vary depending on the collision energy and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of catharanthine. The following data is for the catharanthine standard, typically recorded in deuterated chloroform ($CDCl_3$) or methanol (CD_3OD).

1H NMR Data

Proton NMR data provides information on the chemical environment of each hydrogen atom in the molecule.

Table 3: 1H NMR Chemical Shifts for Catharanthine

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not fully available in a consolidated table from the search results. A comprehensive list of assignments requires consulting specialized chemical databases or primary literature.			

While several sources mention ^1H NMR spectra of catharanthine within extracts, a definitive, fully assigned list of chemical shifts and coupling constants for the pure standard is not readily available in the public domain search results. Researchers should refer to dedicated spectroscopic databases or published literature for complete assignments.

^{13}C NMR Data

Carbon NMR provides information on the carbon skeleton of the molecule.

Table 4: ^{13}C NMR Chemical Shifts for Catharanthine

Carbon Assignment	Chemical Shift (ppm)
Data not fully available in a consolidated table from the search results. A comprehensive list of assignments requires consulting specialized chemical databases or primary literature.	

Similar to the ^1H NMR data, a complete and assigned ^{13}C NMR data table for the catharanthine standard could not be compiled from the provided search results. Access to specialized chemical databases or primary research articles is recommended for detailed assignments.

Experimental Protocols

The following are detailed methodologies for the acquisition of MS and NMR data for a catharanthine standard.

Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for the analysis of a catharanthine standard using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the catharanthine standard.
 - Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
 - Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1 µg/mL, 10 µg/mL).
 - Filter the final solutions through a 0.22 µm syringe filter before injection.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
 - Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.
 - Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 30-40 °C.

- Injection Volume: 1-5 μL .
- Mass Spectrometry (MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI).
 - Polarity: Positive and/or negative ion mode.
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
 - Source Temperature: 120-150 $^{\circ}\text{C}$.
 - Desolvation Temperature: 350-450 $^{\circ}\text{C}$.
 - Desolvation Gas Flow: 600-800 L/hr.
 - Collision Gas: Argon for MS/MS experiments.
 - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra of a catharanthine standard.

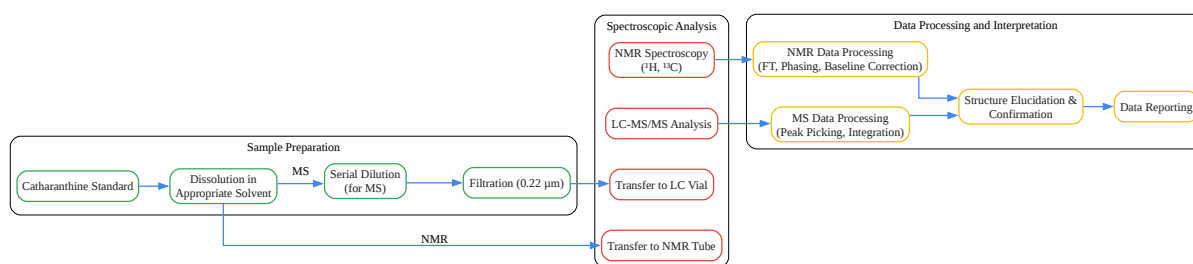
- Sample Preparation:
 - Accurately weigh 5-10 mg of the catharanthine standard for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or CD_3OD) in a clean, dry vial.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- NMR Spectrometer Setup and Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
 - Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).
 - Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
 - ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum.

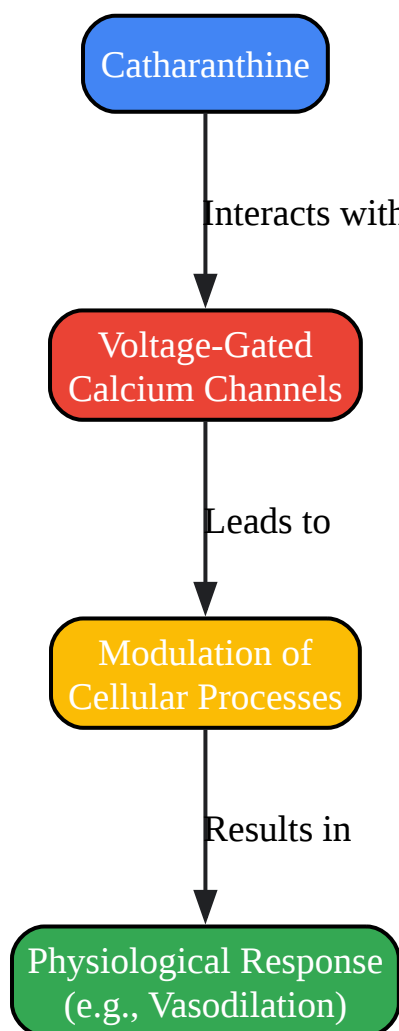
Experimental and Logical Workflows

The following diagrams illustrate the workflows for spectroscopic analysis and a simplified representation of catharanthine's known biological interactions.



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Caption: Workflow for Spectroscopic Analysis of Catharanthine Standard.



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Caption: Simplified Diagram of Catharanthine's Biological Interaction.

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